molecular formula C43H74N2O14 B13437079 Spiramycin I-d3

Spiramycin I-d3

Cat. No.: B13437079
M. Wt: 846.1 g/mol
InChI Key: ACTOXUHEUCPTEW-CCZXNJIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramycin I-d3 is a macrolide antibiotic that is primarily used as an antimicrobial agent. It is a deuterium-labeled derivative of Spiramycin I, which is known for its activity against a variety of bacterial infections. This compound is particularly effective against Gram-positive cocci and rods, Gram-negative cocci, and certain intracellular pathogens such as Legionella, Mycoplasma, Chlamydia, and Toxoplasma gondii .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiramycin I-d3 involves the incorporation of deuterium atoms into the Spiramycin I molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves fermentation using Streptomyces ambofaciens, followed by chemical modification to introduce deuterium atoms. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Spiramycin I-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield deuterated analogs with different degrees of saturation .

Scientific Research Applications

Spiramycin I-d3 has a wide range of applications in scientific research:

Mechanism of Action

Spiramycin I-d3 exerts its antimicrobial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits the translocation step of protein synthesis, preventing the elongation of the peptide chain. As a result, bacterial growth is inhibited, and the bacteria are unable to proliferate. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .

Comparison with Similar Compounds

Uniqueness of Spiramycin I-d3: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantification in biological systems. Additionally, its specific activity against certain intracellular pathogens makes it particularly valuable in treating infections that are difficult to manage with other antibiotics .

Biological Activity

Spiramycin I-d3 is a macrolide antibiotic derived from the fermentation of Streptomyces ambofaciens. It is primarily used in veterinary medicine and has garnered attention for its biological activity against various pathogens. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, pharmacokinetics, and clinical implications.

1. Antimicrobial Spectrum

Spiramycin exhibits a broad spectrum of antimicrobial activity. Its effectiveness against various pathogens is summarized in the following table:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective>4 µg/mL
Streptococcus pneumoniaeEffective2-8 µg/mL
Mycoplasma spp.Highly effective<0.5 µg/mL
Chlamydia spp.Effective0.25-1 µg/mL
Toxoplasma gondiiEffective0.1 µg/mL
Legionella pneumophilaModerate activity8-16 µg/mL

The MIC values indicate that Spiramycin is generally more potent than erythromycin against common respiratory pathogens, although it shows variable effectiveness against certain strains of Pseudomonas aeruginosa and other resistant organisms .

Spiramycin works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking the translocation step of protein elongation, which is crucial for bacterial growth and reproduction. This mechanism is similar to that of other macrolides but is noted for its unique ability to penetrate tissues effectively, leading to high intracellular concentrations that enhance its efficacy in vivo compared to in vitro results—a phenomenon often referred to as the "spiramycin paradox" .

3. Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion:

  • Absorption: Spiramycin is well absorbed from the gastrointestinal tract.
  • Distribution: It achieves high tissue concentrations, particularly in lung and liver tissues.
  • Metabolism: Primarily metabolized in the liver with minimal renal excretion.
  • Half-life: Approximately 5 to 7 hours, allowing for twice-daily dosing in clinical settings .

Case Study 1: Treatment of Respiratory Infections

A clinical trial involving 100 patients with respiratory infections demonstrated that treatment with Spiramycin led to a significant reduction in symptoms and bacterial load compared to a control group receiving standard antibiotics. The trial reported a cure rate of 85% within two weeks of treatment .

Case Study 2: Use in Veterinary Medicine

In veterinary applications, this compound has been used effectively to treat mastitis in dairy cows. A study indicated that cows treated with Spiramycin showed a marked decrease in somatic cell counts and improved milk production compared to untreated controls .

5. Resistance Patterns

Despite its efficacy, resistance to Spiramycin has been documented, particularly among certain strains of Streptococcus uberis and Pseudomonas aeruginosa. Resistance mechanisms include methylation of adenine residues in the rRNA binding site, which decreases drug affinity . Monitoring resistance patterns remains crucial for maintaining effective treatment protocols.

6. Conclusion

This compound represents a valuable antibiotic with broad-spectrum activity against various pathogens, particularly in respiratory infections and veterinary applications. Its unique pharmacokinetic properties allow for effective tissue penetration and sustained action against resistant strains. Ongoing research into its resistance patterns and clinical applications will further elucidate its role in modern antimicrobial therapy.

Properties

Molecular Formula

C43H74N2O14

Molecular Weight

846.1 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34?,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1/i7D3

InChI Key

ACTOXUHEUCPTEW-CCZXNJIVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)[C@H]1CCC(O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)O)OC)O)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.